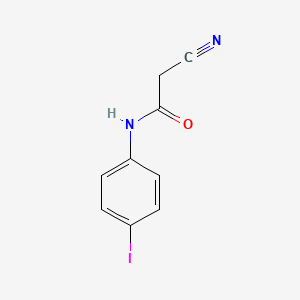![molecular formula C12H18N2O B14063952 N-{2-[Methyl(3-methylphenyl)amino]ethyl}acetamide CAS No. 101374-15-6](/img/structure/B14063952.png)
N-{2-[Methyl(3-methylphenyl)amino]ethyl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{2-[Methyl(3-methylphenyl)amino]ethyl}acetamide is an organic compound with the molecular formula C11H16N2O It is a derivative of acetamide, where the acetamide group is substituted with a 2-[methyl(3-methylphenyl)amino]ethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[Methyl(3-methylphenyl)amino]ethyl}acetamide can be achieved through several methods. One common approach involves the reaction of 3-methylphenylamine with 2-chloro-N-methylacetamide under basic conditions. The reaction typically proceeds as follows:
- Dissolve 3-methylphenylamine in a suitable solvent, such as ethanol.
- Add 2-chloro-N-methylacetamide to the solution.
- Introduce a base, such as sodium hydroxide, to facilitate the reaction.
- Stir the reaction mixture at an elevated temperature, typically around 60-80°C, for several hours.
- After completion, the product can be isolated through filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
N-{2-[Methyl(3-methylphenyl)amino]ethyl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted acetamide derivatives.
Aplicaciones Científicas De Investigación
N-{2-[Methyl(3-methylphenyl)amino]ethyl}acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-{2-[Methyl(3-methylphenyl)amino]ethyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and
Propiedades
Número CAS |
101374-15-6 |
|---|---|
Fórmula molecular |
C12H18N2O |
Peso molecular |
206.28 g/mol |
Nombre IUPAC |
N-[2-(N,3-dimethylanilino)ethyl]acetamide |
InChI |
InChI=1S/C12H18N2O/c1-10-5-4-6-12(9-10)14(3)8-7-13-11(2)15/h4-6,9H,7-8H2,1-3H3,(H,13,15) |
Clave InChI |
GFNPFPDWMHZQCO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)N(C)CCNC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


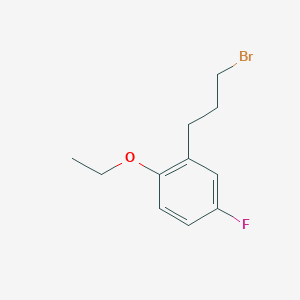
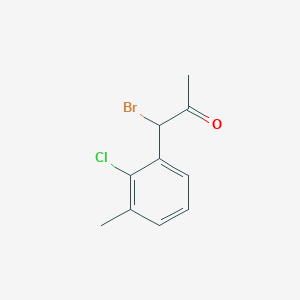
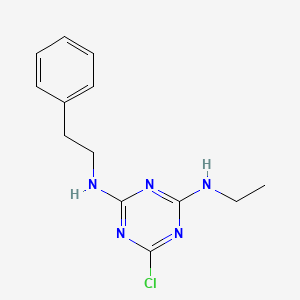
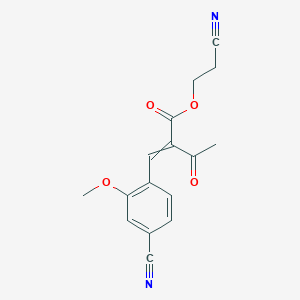
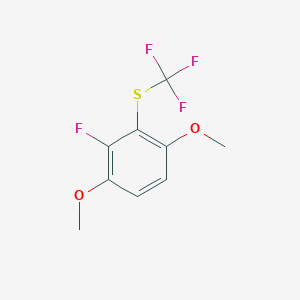

![1'-Methyl-2,3-dihydrospiro[indene-1,2'-pyrrolidin]-5'-one](/img/structure/B14063913.png)
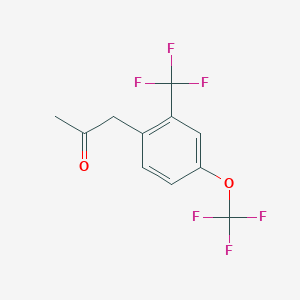
![6-Methoxy-2-(2-methoxyimidazo[2,1-b][1,3,4]thiadiazol-6-yl)benzofuran-4-ol](/img/structure/B14063926.png)
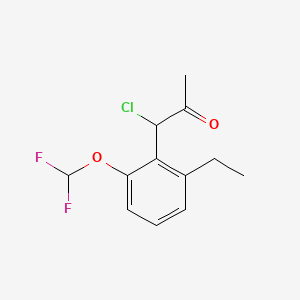

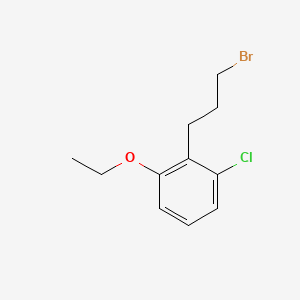
![Benzenecarboximidic acid, N-[(4-nitrophenyl)thio]-, ethyl ester](/img/structure/B14063949.png)
